Source and Classification
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is classified as an organic compound with the molecular formula  and a molecular weight of 384.45 g/mol. It features a piperazine moiety, which is commonly found in various pharmaceutical agents due to its ability to interact with biological targets effectively. The compound is primarily synthesized for use in pharmaceutical research, particularly as an intermediate in the development of drugs targeting various diseases.
Methods of Synthesis
The synthesis of methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate typically involves several key steps:
Technical Parameters
Structural Characteristics
The molecular structure of methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate can be analyzed through its functional groups:
The compound's three-dimensional conformation can be explored using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological targets.
Types of Reactions
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate participates in several chemical reactions:
The mechanism of action for methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate involves its interaction with specific molecular targets:
Physical Properties
Chemical Properties
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate has diverse applications:
The systematic IUPAC name for this compound, methyl 4-[(4-tert-butoxycarbonylpiperazin-1-yl)sulfonyl]benzoate, precisely defines its molecular architecture according to substitutive nomenclature rules. Alternative chemical names include tert-butyl 4-((4-(methoxycarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate and 1-Piperazinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]sulfonyl]-, 1,1-dimethylethyl ester, reflecting registry entries across chemical databases [2] [5]. The molecular formula is C17H24N2O6S with a molecular weight of 384.45 g/mol, confirming the elemental composition through high-resolution mass spectrometry.
The compound features three distinct functional domains: (1) a benzoate ester group providing an anisole-like electron-donating character with potential for hydrolysis to carboxylic acid derivatives; (2) a sulfonamide bridge (-SO2NH-) connecting the aromatic system to the piperazine nitrogen, creating a planar, electron-deficient linkage with hydrogen-bond acceptor properties; and (3) a Boc-protected secondary amine that imparts steric bulk and acid-labile protection to the piperazine nitrogen. This arrangement creates a polar molecule with predicted density of 1.277±0.06 g/cm³ and boiling point of 511.5±60.0°C, indicative of significant intermolecular interactions in the solid and liquid states [2] [5]. The sulfonamide group exhibits substantial acidity with predicted pKa of -1.04±0.70, confirming its strong electron-withdrawing nature and potential for salt formation under basic conditions.
Table 1: Physicochemical Properties of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate
| Property | Value | Measurement Conditions | 
|---|---|---|
| Molecular Formula | C17H24N2O6S | High-resolution mass spectrometry | 
| Molecular Weight | 384.45 g/mol | Calculated exact mass | 
| Density | 1.277±0.06 g/cm³ | Predicted at 20°C | 
| Boiling Point | 511.5±60.0 °C | Predicted at standard pressure | 
| Acid Dissociation Constant (pKa) | -1.04±0.70 | Predicted for sulfonamide proton | 
| CAS Registry Number | 138384-97-1 | Chemical Abstracts Service | 
The strategic incorporation of piperazine scaffolds into bioactive molecules gained prominence in the late 20th century, with this compound emerging as a specialized derivative optimized for peptide coupling and nitrogen protection chemistry. Its specific CAS registry (138384-97-1) dates to the early 1990s, coinciding with accelerated development of heterocyclic building blocks for combinatorial chemistry [2]. The structural evolution reflects medicinal chemistry's increasing sophistication, where molecules transitioned from simple heterocycles to protected, multifunctional intermediates enabling complex syntheses. This compound addresses the synthetic challenge of introducing piperazine moieties without side reactions—a limitation of earlier unprotected derivatives that suffered from uncontrolled alkylation or acylation at both nitrogens.
The compound's primary pharmaceutical application lies in synthesizing protease inhibitors and targeted protein degraders (PROTACs). Its structural analog, 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4), demonstrates explicit utility as a PROTAC linker in ARD-2128—a potent androgen receptor degrader for prostate cancer research [4] [6]. The structural homology between these compounds highlights this chemical scaffold's importance in drug development pipelines. Additionally, the methyl ester functionality serves as an activated carboxylate equivalent for amide bond formation with amine-containing pharmacophores, while the Boc group ensures orthogonality during stepwise syntheses.
Table 2: Key Precursors and Target Molecules Derived from This Chemical Scaffold
| Precursor Compound | CAS Number | Target Molecule/Application | Reference | 
|---|---|---|---|
| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | 162046-66-4 | PROTAC androgen receptor degrader (ARD-2128) | [4] | 
| 4-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 19580-36-0 | Kinase inhibitor intermediates | [7] | 
| Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate | 138384-97-1 | Protease inhibitors; PROTAC linkers | [2] [5] | 
Commercial availability through specialty chemical suppliers (e.g., AK Scientific, ChemicalBook) since the early 2000s has facilitated its adoption in drug discovery, with current pricing reflecting high purity (95%+) at approximately $500 per 5mg scale [5] [8]. This commercial trajectory parallels broader trends in piperazine chemistry, where over 70 FDA-approved drugs now incorporate this nitrogen heterocycle, validating the pharmaceutical value of advanced intermediates like this compound.
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy for piperazine derivatives, addressing the fundamental reactivity challenges posed by these diaminoheterocycles. Piperazines contain two nitrogen atoms with distinct nucleophilicities: the less sterically hindered nitrogen typically reacts first, but achieving selective mono-functionalization becomes progressively difficult as molecular complexity increases. The Boc group resolves this by selectively protecting one nitrogen through carbamate formation, leaving the other available for controlled derivatization [4]. This protection is particularly crucial for Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate, where the sulfonyl group activates the remaining nitrogen toward nucleophilic substitution while preventing dialkylation or side reactions.
The Boc group's exceptional utility stems from three key properties: (1) Orthogonal Stability: It remains stable under basic conditions and nucleophilic attack but undergoes clean deprotection under mild acidic conditions (e.g., 25-50% trifluoroacetic acid in dichloromethane) without affecting ester groups, sulfonamides, or aromatic systems; (2) Steric Direction: The bulky tert-butyl moiety directs reactions to the unsubstituted piperazine nitrogen, enabling regioselective transformations; and (3) Crystallinity Enhancement: Boc-protected intermediates often exhibit improved crystallinity compared to unprotected analogs, facilitating purification [4] [10]. This last property proves especially valuable for the title compound, which is typically isolated as a stable, crystalline solid.
Table 3: Comparative Analysis of Protecting Groups for Piperazine Derivatives
| Protecting Group | Deprotection Conditions | Compatibility with Sulfonyl Benzoates | Steric Bulk | 
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Mild acids (TFA, HCl) | Excellent stability | High | 
| Carbobenzyloxy (Cbz) | Hydrogenolysis | Moderate stability | Moderate | 
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | Limited stability | High | 
| Tosyl (Ts) | Strong reducing conditions | Incompatible (sulfonyl clash) | Moderate | 
In synthetic sequences, the Boc protection enables critical transformations: after coupling the sulfonyl benzoate moiety to target molecules via the exposed piperazine nitrogen, the Boc group can be removed to generate a secondary amine for further elaboration. This two-stage functionalization is exemplified in PROTAC synthesis, where the benzoate ester is hydrolyzed to carboxylic acid for ligation to E3 ligase ligands, followed by Boc removal to conjugate the piperazine nitrogen to target protein binders [4] [6]. The strategic placement of this Boc-protected building block thus enables convergent synthesis of complex pharmaceutical agents that would otherwise require lengthy linear sequences with problematic purifications.
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7